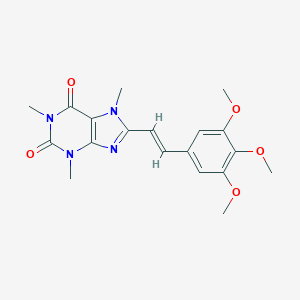
(E)-8-(3,4,5-Trimethoxystyryl)caffeine
説明
Reference standard for PET tracer [11C]TMSX
生物活性
(E)-8-(3,4,5-Trimethoxystyryl)caffeine is a synthetic derivative of caffeine that has garnered attention for its potential biological activities. This compound combines the well-known stimulant effects of caffeine with additional properties attributed to its unique structural modifications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a styryl group substituted with three methoxy groups at positions 3, 4, and 5. This modification enhances its lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 398.42 g/mol
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Adenosine Receptor Antagonism : Similar to caffeine, this compound acts as an antagonist to adenosine receptors (A1 and A2A), which are involved in numerous physiological processes including neurotransmission and cardiovascular function .
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially reducing oxidative stress in cells .
- Neuroprotective Effects : Studies suggest that compounds derived from caffeine may offer neuroprotective benefits by modulating signaling pathways associated with neurodegenerative diseases .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative damage in cells and could play a role in preventing chronic diseases linked to oxidative stress.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by various stressors. Its ability to modulate neuroinflammatory pathways suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains. This could be attributed to its structural features that enhance membrane permeability or disrupt bacterial cell functions .
Research Findings and Case Studies
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Potential areas of exploration include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : To evaluate safety and efficacy in human populations for conditions like neurodegenerative diseases or infections.
- Mechanistic Studies : To further investigate how this compound interacts at the molecular level with various biological pathways.
特性
IUPAC Name |
1,3,7-trimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYWZXEAJWSGJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51389-37-8 | |
| Record name | (E)-8-(3,4,5-Trimethoxystyryl)caffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051389378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMSX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXC4F99D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















